![molecular formula C18H20N4O2S B6458968 7-methoxy-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2549024-55-5](/img/structure/B6458968.png)

7-methoxy-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

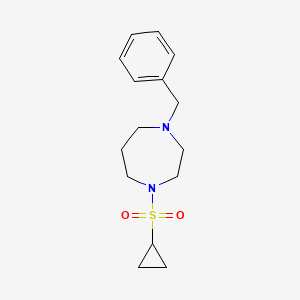

7-methoxy-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C18H20N4O2S and its molecular weight is 356.4 g/mol. The purity is usually 95%.

The exact mass of the compound 7-methoxy-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is 356.13069707 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-methoxy-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methoxy-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives, including our compound of interest, have demonstrated significant antimicrobial properties. These compounds exhibit inhibitory effects against various bacteria, fungi, and other pathogens. Researchers have investigated their potential as novel antibiotics and antifungal agents .

Anticancer Potential

The compound’s structure suggests potential anticancer activity. Thiazole-based molecules have been explored as inhibitors of cancer cell growth. Further studies are needed to evaluate the specific mechanisms and efficacy of our compound in cancer treatment .

Antioxidant Properties

Thiazoles often possess antioxidant properties. Our compound may contribute to scavenging free radicals and protecting cells from oxidative stress. These properties are crucial for overall health and disease prevention .

Anti-Inflammatory Effects

Thiazole derivatives have shown promise as anti-inflammatory agents. They may modulate inflammatory pathways and reduce inflammation-related damage. Investigating the anti-inflammatory potential of our compound could yield valuable insights .

Antihypertensive Activity

Some thiazole-containing compounds exhibit antihypertensive effects by influencing blood pressure regulation. Our compound might be a candidate for further investigation in this context .

Anti-Alzheimer’s Potential

Given the importance of finding treatments for neurodegenerative diseases, exploring the compound’s impact on Alzheimer’s disease is worthwhile. Thiazoles have been studied for their neuroprotective properties, and our compound could contribute to this field .

Other Applications

Beyond the mentioned fields, thiazoles have been investigated for their roles in industrial applications, agrochemicals, and more. Our compound’s unique structure may open up additional avenues for research and development .

Safety and Hazards

Mecanismo De Acción

Mode of Action

This compound acts as a potent and selective inhibitor of ALK5 . It exhibits good enzyme inhibitory activity, as well as inhibitory activity against TGF-β-induced Smad2/3 phosphorylation at a cellular level . This means that the compound can prevent the activation of the Smad2/3 proteins, which are key components of the TGF-β signaling pathway .

Biochemical Pathways

The compound primarily affects the TGF-β signaling pathway . By inhibiting ALK5, it prevents the phosphorylation of Smad2/3 proteins . This inhibition disrupts the signal transduction in the TGF-β pathway, which can lead to changes in cell growth, differentiation, and other cellular processes .

Pharmacokinetics

The introduction of a methoxy group to the benzothiazole ring in the compound and the break up of the planarity between the imidazole ring and the thiazole ring improved the solubility of the compound . Solubility is a key factor in determining a drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and can impact its bioavailability .

Result of Action

The inhibition of the TGF-β signaling pathway by this compound can lead to various molecular and cellular effects. For instance, the topical application of a lotion containing this compound significantly inhibited Smad2 phosphorylation in mouse skin . This suggests that the compound can have a significant impact on cellular processes regulated by the TGF-β pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s solubility can be affected by the pH and temperature of its environment . Additionally, the compound’s efficacy can be influenced by the specific cellular environment in which it is applied, such as the presence of other signaling molecules or the state of the target cells .

Propiedades

IUPAC Name |

7-methoxy-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S/c1-24-14-2-3-15-16(10-14)20-12-22(17(15)23)11-13-4-7-21(8-5-13)18-19-6-9-25-18/h2-3,6,9-10,12-13H,4-5,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTMSFIWJKMIRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B6458892.png)

![2-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6458896.png)

![2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6458905.png)

![2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6458911.png)

![1-(cyclopropanesulfonyl)-4-[(4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6458912.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B6458928.png)

![3-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B6458936.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenoxybenzamide](/img/structure/B6458944.png)

![3-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6458959.png)

![8-cyclopentyl-5-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6458966.png)

![4-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B6458981.png)

![6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline](/img/structure/B6458983.png)

![N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B6458988.png)